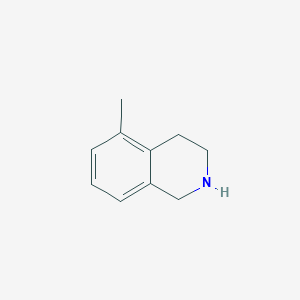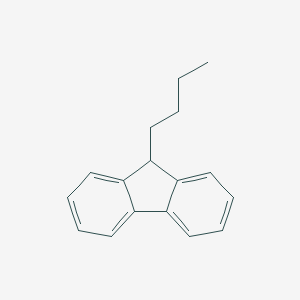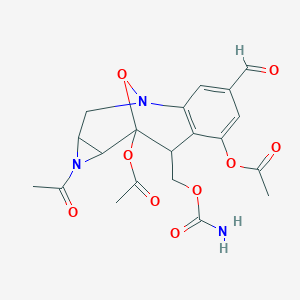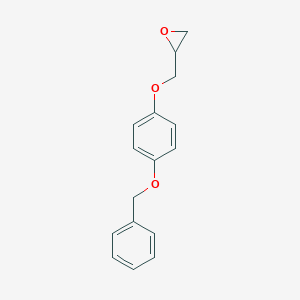
((p-(Benzyloxy)phenoxy)methyl)oxirane
Descripción general
Descripción
“((p-(Benzyloxy)phenoxy)methyl)oxirane” is a chemical compound with the molecular formula C16H16O3 and a molecular weight of 256.3 . It is used as a reagent to prepare various adrenergic agents such as beta-adrenergic blocking agents, β1-adrenoceptor ligands, and β-adrenergic agonists .
Synthesis Analysis
The synthesis of “((p-(Benzyloxy)phenoxy)methyl)oxirane” involves a reaction with 4-(benzyloxy)phenol and epichlorohydrin in the presence of Cs2CO3 . The reaction mixture is heated to 75°C for 3 days, then cooled and partitioned in 1:1 ethyl acetate/H2O . The organic layer is collected, washed with H2O, dried, filtered, and concentrated to give a clear, dark brown liquid . This liquid is then purified on SiO2 to give the desired product as a white solid .Molecular Structure Analysis
The molecular structure of “((p-(Benzyloxy)phenoxy)methyl)oxirane” consists of a three-membered ring containing an oxygen atom (an oxirane), with a phenyl group and a benzyloxy group attached .Chemical Reactions Analysis
“((p-(Benzyloxy)phenoxy)methyl)oxirane” can undergo ring-opening reactions, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . It can also react with carboxylic acids to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
“((p-(Benzyloxy)phenoxy)methyl)oxirane” has a melting point of 63-66°C and a predicted boiling point of 404.0±20.0°C . Its density is predicted to be 1.173±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound could be used in pharmaceutical research, particularly in the design and synthesis of AMPK activators and GDF15 inducers . These activators could potentially upregulate GDF15 levels, which is a recent strategy for the treatment of obesity and type 2 diabetes mellitus (T2DM) .
Chemical Synthesis
The compound could be used in the synthesis of other complex organic compounds. For instance, it could be used to synthesize block copolymers of methyloxirane and oxirane .
Material Science
In material science, this compound could be used in the production of block copolymers. These copolymers could have various applications, such as in the creation of new materials with unique properties .
Catalyst Research
The compound could be used in catalyst research. For example, it could be used to study the effects of different catalysts on the synthesis of block copolymers .
Surface Science
In surface science, this compound could be used to study the surface activity of block copolymers .
Environmental Science
The compound could be used in environmental science research. For instance, it could be used to study the “pluming phenomenon” and VOCs content, which are important aspects of air pollution .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(4-phenylmethoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-4-13(5-3-1)10-17-14-6-8-15(9-7-14)18-11-16-12-19-16/h1-9,16H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDXZYUGDXYSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950898 | |
| Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((p-(Benzyloxy)phenoxy)methyl)oxirane | |
CAS RN |
28150-30-3 | |
| Record name | 2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28150-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((p-(Benzyloxy)phenoxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028150303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-(Benzyloxy)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[p-(benzyloxy)phenoxy]methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
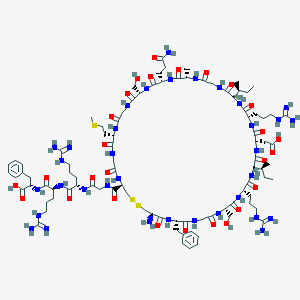
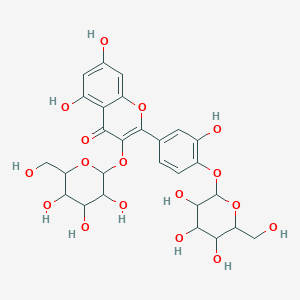
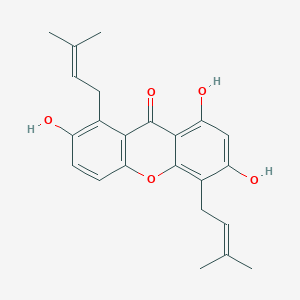

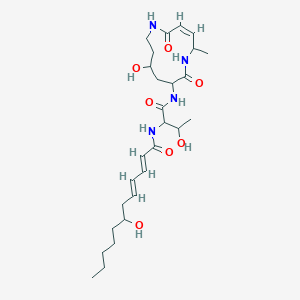
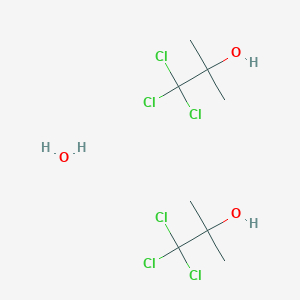
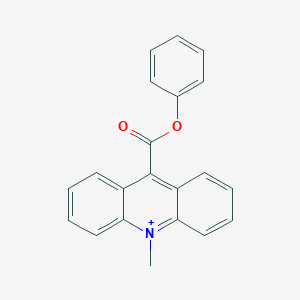
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)

